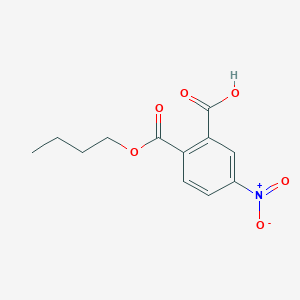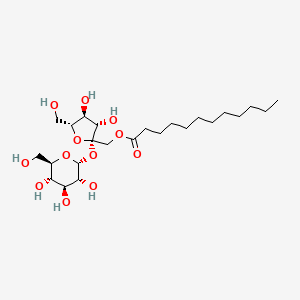
Sucrose, 1-laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose, 1-laurate, also known as sucrose monolaurate, is a non-ionic surfactant composed of sucrose and lauric acid. It is a type of sugar ester that combines the hydrophilic properties of sucrose with the lipophilic properties of lauric acid. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its emulsifying, stabilizing, and surfactant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose, 1-laurate is typically synthesized through a two-stage process involving esterification and transesterification. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. This reaction is catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose monolaurate. This process is optimized to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves similar processes but on a larger scale. The esterification and transesterification reactions are carried out in continuous reactors to ensure high productivity and selectivity. The use of ultrasonic frequencies has also been explored to enhance the yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose, 1-laurate undergoes various chemical reactions, including:
Esterification: The initial formation of methyl laurate from lauric acid and methanol.
Transesterification: The conversion of methyl laurate to sucrose monolaurate.
Hydrolysis: The breakdown of sucrose monolaurate into its constituent components under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Lauric acid, methanol, Amberlyst 15 catalyst, temperature of 110°C.
Transesterification: Methyl laurate, sucrose, base catalyst, reduced pressure.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Esterification: Methyl laurate.
Transesterification: Sucrose monolaurate.
Hydrolysis: Sucrose and lauric acid.
Aplicaciones Científicas De Investigación
Sucrose, 1-laurate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Enhances the permeability of biological membranes, making it useful in drug delivery systems.
Industry: Used in food preservation, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties
Mecanismo De Acción
The mechanism of action of sucrose, 1-laurate involves its ability to disrupt biological membranes and enhance permeability. It acts by opening tight junctions in epithelial cells, thereby increasing paracellular transport . This property makes it an effective permeation enhancer for drug delivery systems. Additionally, it exhibits antibacterial activity by disrupting the cell wall and membrane integrity of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose monostearate: Another sugar ester with similar emulsifying properties but derived from stearic acid.
Sucrose monopalmitate: Similar to sucrose monolaurate but derived from palmitic acid.
Sucrose monomyristate: Derived from myristic acid and used for similar applications.
Uniqueness
Sucrose, 1-laurate is unique due to its specific combination of sucrose and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .
Propiedades
Número CAS |
136152-90-4 |
|---|---|
Fórmula molecular |
C24H44O12 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
Clave InChI |
AYOPSBMGRBUJSJ-VQXBOQCVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


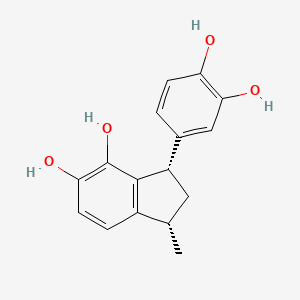


![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
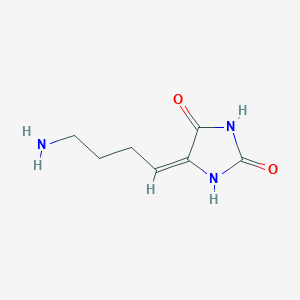
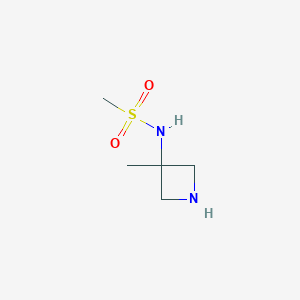
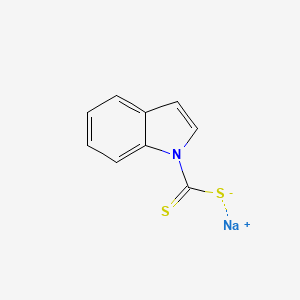


![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
